molecular formula C7H14N2O B15091064 (2S)-2-amino-N-cyclobutylpropanamide

(2S)-2-amino-N-cyclobutylpropanamide

Katalognummer: B15091064
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: HQYFRSKJRPSVGQ-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-N-cyclobutylpropanamide is an organic compound with a unique structure that includes a cyclobutyl group attached to the nitrogen atom of a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-N-cyclobutylpropanamide typically involves the reaction of cyclobutylamine with a suitable precursor of the propanamide moiety. One common method is the amidation reaction where cyclobutylamine reacts with (2S)-2-amino-propanoic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2-amino-N-cyclobutylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: N-substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-N-cyclobutylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-N-cyclobutylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid
  • (2S)-2-amino-1-(4-nitrophenyl)-propane-1,3-diol

Comparison: (2S)-2-amino-N-cyclobutylpropanamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Eigenschaften

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

(2S)-2-amino-N-cyclobutylpropanamide

InChI

InChI=1S/C7H14N2O/c1-5(8)7(10)9-6-3-2-4-6/h5-6H,2-4,8H2,1H3,(H,9,10)/t5-/m0/s1

InChI-Schlüssel

HQYFRSKJRPSVGQ-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C(=O)NC1CCC1)N

Kanonische SMILES

CC(C(=O)NC1CCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.